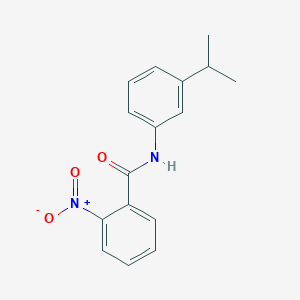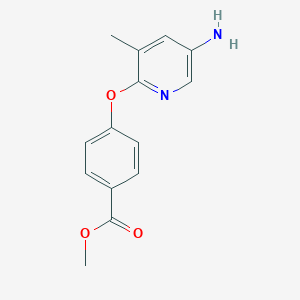
(4-aminophenyl) 4-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-aminophenyl) 4-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl) 4-methylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-aminophenyl) 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(4-aminophenyl) 4-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-aminophenyl) 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 4-Methyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
(4-aminophenyl) 4-methylpiperazine-1-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its amino and ester groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
(4-aminophenyl) 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-14-6-8-15(9-7-14)12(16)17-11-4-2-10(13)3-5-11/h2-5H,6-9,13H2,1H3 |
InChIキー |
WYMZCONCHLTPBO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)OC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one](/img/structure/B8312147.png)

![Phosphonic acid, P-[[(1R)-1-methyl-2-(triphenylmethoxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8312156.png)










